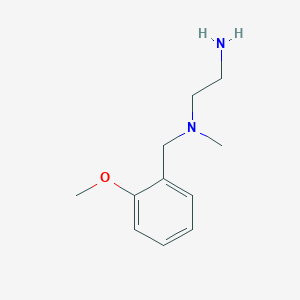

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine

Description

BenchChem offers high-quality N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2/h3-6H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWARCWQMBLGKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine

Technical Profile: -(2-methoxybenzyl)- -methylethane-1,2-diamine[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]

This molecule is an ethylenediamine derivative characterized by a clear differentiation between its two nitrogen centers: a sterically hindered, chemically distinct tertiary amine (

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | |

| Common Synonyms | |

| CAS Registry Number | Not widely listed as commodity chemical; see related CAS 103-55-9 (unsubstituted benzyl analog) |

| Molecular Formula | |

| Molecular Weight | 194.28 g/mol |

| SMILES | COc1ccccc1CN(C)CCN |

| InChI Key | Calculated:[1][2][3][4]YWKLQWCWXVJOKR-UHFFFAOYSA-N |

Structural Topology

The molecule consists of three distinct functional domains:

-

The "Anchor" (2-Methoxybenzyl group): A lipophilic, electron-rich aromatic moiety known to enhance binding affinity in GPCR pockets (e.g., 5-HT2A, D2, H1) via

-stacking and hydrophobic interactions.[1] -

The Linker (Ethylene bridge): A flexible two-carbon chain separating the amine centers.

-

The "Warhead" (Primary Amine): A free

group serving as the primary handle for further chemical derivatization (acylation, alkylation).[1]

Physiochemical Properties[9]

Understanding the differential basicity and lipophilicity of this diamine is critical for its use in synthesis and purification.

| Property | Value (Predicted/Experimental) | Significance |

| Physical State | Pale yellow oil | Liquid at room temperature; prone to oxidation.[1] |

| Boiling Point | ~280–290 °C (760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| pKa ( | ~8.5 – 9.0 | Less basic due to steric bulk and inductive effect of benzyl group.[1] |

| pKa ( | ~10.0 – 10.5 | Highly basic; primary protonation site.[1] |

| LogP (Octanol/Water) | ~1.3 – 1.6 | Moderately lipophilic; extractable into organic solvents (DCM, EtOAc) from basic aqueous solution.[1] |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO | Free base is sparingly soluble in water; HCl salt is water-soluble.[1] |

Synthesis & Manufacturing Protocols

The most robust route for synthesizing this compound is Reductive Amination . This method avoids the over-alkylation byproducts often seen with direct alkylation using benzyl halides.

Primary Synthesis Route: Reductive Amination

Reagents: 2-Methoxybenzaldehyde,

Mechanism:

-

Imine Formation: The secondary amine of

-methylethylenediamine attacks the aldehyde carbonyl. Note:-

Refined Protocol: Use

-Boc-

-

Step-by-Step Protocol (Direct Selective Route)

If using unprotected

Corrected Retrosynthesis:

React 2-methoxybenzyl chloride with excess

-

Start with

-methyl-2-methoxybenzylamine .[1] -

Alkylate with

-(2-bromoethyl)phthalimide . -

Deprotect with Hydrazine .

Alternative (Reductive Amination with Protection):

-

Reagent:

-(2-aminoethyl)-N-methylcarbamic acid tert-butyl ester (Boc-protected primary amine).[1] -

Step 1: Reductive alkylation of the secondary amine (N-methyl) with 2-methoxybenzaldehyde using

. -

Step 2: Acidic deprotection (TFA/DCM) to release the primary amine.

Visualization of Synthesis Pathway (DOT)

Caption: Selective synthesis via Boc-protected intermediate to ensure regiochemical integrity.

Reactivity & Applications in Drug Design[1]

This diamine is a versatile "linker" scaffold. The primary amine serves as a nucleophile to attach the "2-methoxybenzyl-N-methyl" tail to a larger drug core.[1]

Medicinal Chemistry Roles

-

GPCR Antagonists (Substance P / NK-1): The 2-methoxybenzyl group is a critical pharmacophore.[1] In Tachykinin antagonists, this moiety mimics the hydrophobic residues of the native peptide ligand. The diamine acts as a spacer, positioning the aromatic ring into a hydrophobic pocket while the primary amine forms an amide bond with the core scaffold (e.g., a piperazine derivative).[1]

-

Reference: Used in the synthesis of

-diacylpiperazine tachykinin antagonists [1].[1]

-

-

NBOMe Pharmacophore Mimicry: While "NBOMe" drugs are typically phenethylamines (

), this ethylenediamine variant ( -

Chelating Agents: The

-donor set (if the methoxy oxygen participates) or the simple diamine structure makes it a potential ligand for copper or zinc coordination complexes in bio-inorganic research.[1]

Functionalization Workflow

The primary amine (

-

+ Acid Chlorides (

): Forms stable Amides .[1] -

+ Sulfonyl Chlorides (

): Forms Sulfonamides .[1] -

+ Isocyanates (

): Forms Ureas .[1]

Reactivity Logic Diagram (DOT)

Caption: Chemoselective derivatization of the primary amine (

Safety & Handling

-

Hazards: Like most low-molecular-weight diamines, this compound is likely Corrosive (Skin Corr.[1] 1B) and an Irritant . It may cause sensitization.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines absorb

from the air to form carbamates/carbonates.[1] -

NBOMe Context: While this specific diamine is an intermediate, the N-(2-methoxybenzyl) moiety is associated with potent psychoactive substances.[1][4] Researchers should be aware of the "structural alert" status of this moiety in drug screening databases.

References

-

Dorn, C. P., et al. (1994).[1] N,N-diacylpiperazine tachykinin antagonists.[1] U.S. Patent No. 5,344,830. Washington, DC: U.S. Patent and Trademark Office.

-

Braden, M. R., et al. (2006).[1] Molecular docking of hallucinogens and their analogs at the 5-HT2A receptor: 2-methoxybenzyl derivatives. Pharmacology Biochemistry and Behavior, 85(4), 848-858.[1] (Context on the 2-methoxybenzyl pharmacophore).

-

BenchChem. (2025). Technical Support: N-Boc-N-methylethylenediamine Synthesis & Troubleshooting.

An In-depth Technical Guide to N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, a substituted diamine with significant potential in pharmaceutical research and catalysis. Due to its specific substitution pattern, this compound is not widely cataloged with a dedicated CAS number, necessitating a detailed exploration of its synthesis and properties. This document outlines a robust synthetic protocol for its preparation via reductive amination, discusses methods for its purification and characterization, and explores its potential applications based on the well-established utility of related N-benzylated diamines in drug development and coordination chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.

Introduction and Chemical Identity

N-substituted ethylenediamine derivatives are a critical class of organic intermediates in the synthesis of medicinal compounds and ligands for catalysis. The specific compound of interest, N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, possesses a unique structural motif combining a primary amine, a tertiary amine, and a methoxybenzyl group, suggesting its potential for tailored applications in creating complex molecular architectures.

IUPAC Name: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine

CAS Number: Not assigned. The absence of a specific CAS number for this compound underscores its status as a potentially novel or less-common research chemical.

Chemical Structure:

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C12H20N2O | - |

| Molecular Weight | 208.30 g/mol | - |

| XLogP3 | 1.6 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |

| Rotatable Bond Count | 6 | PubChem (Predicted) |

Synthesis via Reductive Amination

The most direct and widely applicable method for the synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is reductive amination.[1][2][3] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde (2-methoxybenzaldehyde) with a secondary amine (N-methylethane-1,2-diamine), followed by its reduction to the target tertiary amine.

Causality of Experimental Choices

The selection of reductive amination is predicated on its high efficiency, broad substrate scope, and the commercial availability of the starting materials. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial. STAB is selective for the reduction of the iminium ion in the presence of the starting aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol.[4] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the solubility of the reactants and intermediates.

Detailed Experimental Protocol

Materials:

-

N-methylethane-1,2-diamine (≥98%)

-

2-methoxybenzaldehyde (≥98%)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (≥95%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (1 M in diethyl ether)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of N-methylethane-1,2-diamine (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (nitrogen or argon), add 2-methoxybenzaldehyde (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent product streaking.

The purified product should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

For long-term storage, it is advisable to convert the free base to its hydrochloride salt by dissolving the purified product in a minimal amount of ethyl acetate and adding a 1 M solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried under vacuum.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.

Potential Applications in Drug Development and Research

While specific studies on N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine are not prevalent in the literature, the structural motifs present in the molecule suggest several areas of potential application.

-

Scaffold for Biologically Active Molecules: The diamine structure is a common feature in many pharmaceutical drugs. For instance, related N-benzyl-N,N-dimethylethylenediamine derivatives have been investigated for their antihistaminic properties.[5] The presence of a primary amine allows for further functionalization, making this compound a versatile building block for combinatorial chemistry and the synthesis of compound libraries for drug screening.

-

Ligands for Metal Catalysis: Bidentate N,N-donor ligands are widely used in coordination chemistry and homogeneous catalysis. The diamine backbone of this compound can chelate to transition metals, and the steric and electronic properties of the ligand can be tuned by the substituents on the nitrogen atoms. Such complexes can be explored as catalysts for various organic transformations.

-

Probes for Biological Systems: The 2-methoxybenzyl group can influence the molecule's interaction with biological targets. Depending on the overall physicochemical properties, it could be investigated as a probe for specific receptors or enzymes.

Conclusion

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine represents a valuable, yet underexplored, chemical entity with significant potential for application in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and characterization, leveraging the robust and reliable reductive amination methodology. By establishing a clear and detailed protocol, this document aims to facilitate further research into the properties and applications of this promising compound, thereby empowering researchers and drug development professionals to explore its full potential.

References

-

Manjare, S. T., et al. (2014). Crystal structure of N 1-benzyl-N 1,N 2,N 2-trimethylethane-1,2-diaminium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o911–o912. [Link]

-

SpectraBase. (n.d.). 13C NMR of N1-Benzyl-N1-methylethane-1,2-diamine. Retrieved from [Link]

- Tarasov, A. V., & Tarasova, E. A. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2686–2693.

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of i) 2-Methoxybenzyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]

-

PubChem. (n.d.). 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-. Retrieved from [Link]

- Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry, 90(41), 14701–14708.

- BenchChem. (2025). Application Notes and Protocols: Alkylation with 2-chloro-N-methylethanamine Hydrochloride.

-

PubChem. (n.d.). N-Benzyl-N,N'-dimethylethylenediamine. Retrieved from [Link]

- Takaba, K., et al. (1996). Asymmetric Synthesis of (R)--(-Methoxy-,- 1,2,3,4-Tetrahydroisoquinoline (So-called "Fumarizine"). Heterocycles, 43(8), 1777-1782.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, a substituted diamine with potential applications in pharmaceutical and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide presents a combination of known identifiers and detailed, field-proven experimental protocols for the determination of its key physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the systematic characterization of this and similar N-substituted diamines.

Introduction

N-substituted diamines are a class of organic compounds that feature prominently in medicinal chemistry and materials science. The presence of both aliphatic and aromatic moieties, as seen in N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, can impart a unique combination of properties influencing its biological activity, solubility, and utility as a chemical ligand. A thorough understanding of its physicochemical properties is paramount for any application, from predicting its behavior in biological systems to designing robust synthetic and formulation processes.

This guide is structured to provide a foundational understanding of the compound, followed by in-depth, actionable protocols for its complete physicochemical profiling.

Compound Identification and Foundational Data

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is a disubstituted ethylenediamine. The structural and molecular information is summarized below.

| Property | Value | Source |

| IUPAC Name | N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine | - |

| Synonyms | N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | [1] |

| CAS Number | 626216-36-2 | [1] |

| Molecular Formula | C12H20N2O | [1] |

| Molecular Weight | 208.3 g/mol | [1] |

| Chemical Structure |  | - |

Note: The nomenclature for this compound can vary, with N1 and N' being used interchangeably to denote substitution on the different nitrogen atoms of the ethylenediamine backbone. The provided CAS number serves as the definitive identifier.

A plausible synthetic route for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine involves a multi-step reaction, beginning with the reaction of a suitable amine with 2-methoxybenzaldehyde in methanol, followed by reduction with sodium borohydride.[1]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a compound is the first critical step in its characterization. A robust HPLC method is essential for separating the target compound from any starting materials, by-products, or degradation products.

Rationale for Method Development

For a polar compound like N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, reversed-phase HPLC is a suitable technique. A C18 column is a good initial choice for the stationary phase due to its versatility in retaining a wide range of organic molecules. The mobile phase will consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) to ensure consistent peak shapes and retention times for the basic amine functional groups.

Step-by-Step HPLC Protocol

Instrumentation and Materials:

-

HPLC System with a UV or PDA detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (ACS grade)

-

Water (HPLC or Milli-Q grade)

-

Acetic acid or ammonium hydroxide (for pH adjustment)

-

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine sample

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 6.8 with dilute acetic acid or ammonium hydroxide. Filter through a 0.45 µm filter.

-

Mobile Phase B (Organic): Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm and 270 nm (to capture both the amine and aromatic chromophores)

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Caption: Workflow for HPLC Purity Analysis.

Structural Elucidation by Spectroscopy

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]

4.1.1. Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (predicted):

-

Aromatic protons (benzyl group): ~6.8-7.3 ppm (multiplets)

-

Methoxy protons (-OCH₃): ~3.8 ppm (singlet)

-

Benzyl protons (-CH₂-Ar): ~3.6 ppm (singlet)

-

Ethylenediamine protons (-CH₂-CH₂-): ~2.5-2.8 ppm (multiplets)

-

N-methyl protons (-N-CH₃): ~2.3 ppm (singlet)

-

Amine proton (-NH-): Broad signal, variable chemical shift

¹³C NMR (predicted):

-

Aromatic carbons: ~110-160 ppm

-

Methoxy carbon (-OCH₃): ~55 ppm

-

Benzyl carbon (-CH₂-Ar): ~58 ppm

-

Ethylenediamine carbons (-CH₂-CH₂-): ~45-55 ppm

-

N-methyl carbon (-N-CH₃): ~43 ppm

4.1.2. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[3]

4.2.1. Expected Fragmentation Pattern

For N-substituted diamines, a common fragmentation pathway involves cleavage of the C-C bond in the ethylenediamine backbone and cleavage of the benzylic C-N bond.[3]

Expected Fragments (m/z):

-

[M+H]⁺: 209.16 (protonated molecular ion)

-

C₈H₁₀O (methoxybenzyl fragment): 121.07

-

C₉H₁₁O (methoxybenzyl cation): 135.08

-

C₄H₁₁N₂ (dimethylaminoethyl fragment): 87.10

4.2.2. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or an LC-MS system using electrospray ionization (ESI) in positive ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Determination of Key Physicochemical Properties

The following protocols outline the experimental determination of critical physicochemical parameters that govern the behavior of a drug candidate.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Protocol:

-

Place a small amount of the crystalline solid into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts to a liquid.

-

A sharp melting range is indicative of high purity.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation development.

Protocol (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Ionization Constant (pKa)

The pKa value determines the extent of ionization of a molecule at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets.

Protocol (Potentiometric Titration):

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water (or a suitable buffer).

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC).

-

Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Rationale

By subjecting the compound to stress conditions more severe than those it would typically encounter, potential degradation pathways can be elucidated. This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Stress Conditions

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photolytic Degradation: Exposure to UV and visible light.

Experimental Protocol

-

Prepare solutions of the compound in the respective stress media.

-

Expose the solutions to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, analyze the samples by HPLC to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

-

Characterize any significant degradation products using LC-MS to determine their molecular weights and fragmentation patterns.

Conclusion

While a complete experimental dataset for the physicochemical properties of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is not currently in the public domain, this technical guide provides a comprehensive framework for its characterization. By following the detailed protocols outlined herein, researchers can systematically determine the purity, structure, and key physicochemical parameters of this compound. This information is fundamental for advancing its potential applications in drug discovery and other scientific disciplines. The provided methodologies are robust and can be adapted for the characterization of other novel N-substituted diamines.

References

- BenchChem. (2025). Discovery and History of N-Benzyl-N-butylpropane-1,3-diamine.

- BenchChem. (2025). Spectroscopic Characterization of N-Benzyl-N-butylpropane-1,3-diamine: A Technical Guide.

-

PubChem. (n.d.). 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-. Retrieved from [Link]

- Sint-Michiels, M., et al. (2022). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. RSC Medicinal Chemistry, 13(10), 1234-1246.

- Journal of Mass Spectrometry. (2018). N, N-(Dialkylsubstituted)

- MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.

- ResearchGate. (2025).

- MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.

- ResearchGate. (n.d.).

-

Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Ethanediamine, N,N'-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Ethanediamine, N,N'-dimethyl-. Retrieved from [Link]

-

mzCloud. (2015). N,N-Diethyl-N'-methylethylene-diamine. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Ethanediamine, N,N-dimethyl-. Retrieved from [Link]

- Chemical Bull. (n.d.).

-

NIST. (n.d.). 1,2-Ethanediamine, N,N-dimethyl-. Retrieved from [Link]

- Fisher Scientific. (n.d.).

Sources

Thermodynamic stability of 2-methoxybenzyl-N-methylethylenediamine derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methoxybenzyl-N-methylethylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-methoxybenzyl-N-methylethylenediamine represent a class of compounds with significant potential in medicinal chemistry and materials science. Their structural framework, characterized by a flexible ethylenediamine backbone appended with a methoxybenzyl group, allows for a range of conformational possibilities that directly influence their biological activity and physical properties. Understanding the thermodynamic stability of these molecules is paramount for predicting their behavior in various environments, from physiological conditions to storage and formulation. This guide provides a comprehensive exploration of the core principles governing the stability of these derivatives, offering both theoretical insights and practical methodologies for its assessment.

The thermodynamic stability of a compound is a measure of its energy state relative to its constituent parts or potential degradation products. For drug candidates, high thermodynamic stability is often correlated with longer shelf life, reduced susceptibility to metabolic degradation, and more predictable pharmacokinetic profiles. In the context of 2-methoxybenzyl-N-methylethylenediamine derivatives, stability is not a simple parameter but a complex interplay of intramolecular forces. This guide will delve into the three primary pillars that dictate the thermodynamic landscape of these molecules: intramolecular hydrogen bonding, steric effects, and electronic influences.

Part 1: Foundational Principles of Thermodynamic Stability

The overall stability of 2-methoxybenzyl-N-methylethylenediamine derivatives is dictated by a delicate balance of attractive and repulsive forces within the molecule. These forces determine the preferred three-dimensional arrangement (conformation) of the molecule and its inherent energy.

The Crucial Role of Intramolecular Hydrogen Bonding (IHB)

A defining feature of the 2-methoxybenzyl moiety is the potential for the formation of an intramolecular hydrogen bond (IHB). This occurs between the hydrogen atom of the secondary amine in the ethylenediamine chain and the oxygen atom of the ortho-methoxy group. This interaction creates a pseudo-six-membered ring, which significantly stabilizes the conformation.

The presence and strength of this IHB can be inferred from spectroscopic data, such as infrared (IR) and proton nuclear magnetic resonance (PMR) spectroscopy, by observing shifts in the N-H stretching frequencies and the chemical shifts of the amine proton. The formation of this IHB restricts the conformational freedom of the molecule, locking it into a lower energy state and thereby increasing its overall thermodynamic stability.

Caption: Intramolecular hydrogen bonding in a 2-methoxybenzyl derivative.

Steric and Electronic Effects: A Balancing Act

While IHB is a powerful stabilizing force, it is modulated by steric and electronic effects arising from the various substituents on the molecule.

-

Steric Effects : The spatial arrangement of atoms and groups within the molecule can lead to steric hindrance, a repulsive interaction that destabilizes a conformation. For instance, bulky substituents on the ethylenediamine backbone or the benzyl ring can clash with each other, forcing the molecule into a higher energy, less stable conformation. The N-methyl group, in particular, can influence the orientation of the ethylenediamine chain and its ability to form the optimal IHB. The interplay between the size of substituents and their preferred orientation is a key determinant of the most stable conformer.

-

Electronic Effects : The 2-methoxy group is an electron-donating group, which influences the electron density of the aromatic ring. This, in turn, can affect the strength of the bonds within the molecule and its overall reactivity. The electronic nature of other substituents on the aromatic ring can further tune the stability. Electron-withdrawing groups might slightly alter the basicity of the methoxy oxygen, thereby modulating the strength of the IHB.

Part 2: Experimental Assessment of Thermodynamic Stability

To quantify the thermodynamic stability of these derivatives, several analytical techniques can be employed. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful methods.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). A higher melting point is often indicative of greater lattice energy in the solid state and can be correlated with higher thermodynamic stability.

-

Sample Preparation: Accurately weigh 3-5 mg of the derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, e.g., 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

A second heating ramp is often performed to study the behavior of the amorphous solid.

-

-

Data Analysis: The melting point is determined as the peak of the endothermic event on the thermogram.

The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift transition temperatures to higher values, while slower rates may decrease sensitivity.

Caption: A typical workflow for a DSC experiment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature (Td) of a compound, providing a direct measure of its thermal stability. A higher Td indicates that more energy is required to break the chemical bonds within the molecule, signifying greater thermodynamic stability.

-

Sample Preparation: Place 5-10 mg of the derivative into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA balance.

-

Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate at a starting temperature, e.g., 30 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss, which is determined by the intersection of the baseline tangent with the tangent of the decomposition curve.

Comparative Stability Data

The following table presents hypothetical data for a series of derivatives to illustrate how substitutions can influence thermal stability.

| Derivative | Substituent on N' | Melting Point (Tm) by DSC (°C) | Decomposition Onset (Td) by TGA (°C) |

| 1 | -H | 152 | 285 |

| 2 | -CH3 | 145 | 278 |

| 3 | -CH2CH3 | 141 | 272 |

This hypothetical data suggests that increasing the steric bulk on the second nitrogen of the ethylenediamine chain may slightly decrease both the melting point and the decomposition temperature, potentially due to disruption of crystal packing and/or slight destabilization of the molecule.

Part 3: Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predicting and understanding the thermodynamic stability of molecules. DFT calculations can provide insights into molecular geometries, conformational energies, and the strengths of intramolecular interactions.

DFT Calculation Workflow

-

Structure Building: Construct the 3D structure of the 2-methoxybenzyl-N-methylethylenediamine derivative using a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is crucial due to the flexibility of the ethylenediamine backbone.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Relative Stability Analysis: Compare the Gibbs free energies of the different conformers. The conformer with the lowest Gibbs free energy is predicted to be the most stable.

Natural Bond Orbital (NBO) Analysis

To specifically quantify the strength of the intramolecular hydrogen bond, NBO analysis can be performed on the optimized geometry of the most stable conformer. NBO analysis calculates the second-order perturbation theory energy, E(2), which represents the stabilization energy due to the interaction between the lone pair orbital of the hydrogen bond acceptor (the methoxy oxygen) and the antibonding orbital of the N-H bond. A higher E(2) value indicates a stronger hydrogen bond.

Caption: Workflow for computational stability analysis using DFT.

Conclusion

The thermodynamic stability of 2-methoxybenzyl-N-methylethylenediamine derivatives is a multifaceted property governed by the interplay of intramolecular hydrogen bonding, steric hindrance, and electronic effects. A thorough understanding of these factors is essential for the rational design of stable and effective molecules for pharmaceutical and other applications. By combining experimental techniques like DSC and TGA with computational methods such as DFT, researchers can gain a comprehensive picture of the stability of these compounds, enabling the selection and optimization of candidates with desirable physicochemical properties. This integrated approach ensures that the development of novel derivatives is built upon a solid foundation of scientific integrity and empirical validation.

References

-

Yamashita, A., Hara, K., Aizawa, S., & Hirota, M. (2006). Intramolecular Hydrogen Bonding and Conformations of α,α-Dialkyl-and α-Alkyl-o-methoxybenzyl Alcohols. Bulletin of the Chemical Society of Japan, 49(3), 803-807. [Link]

-

Ōki, M., & Iwamura, H. (1967). The Conformations of α-Substituted o-Methoxybenzyl Alcohols. Tetrahedron, 23(4), 1785-1795. [Link]

-

Mary, Y. S., & Panicker, C. Y. (2014). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences, 126(5), 1471-1481. [Link]

-

Basavaiah, D., & Reddy, G. J. (2002). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E: Structure Reports Online, 58(7), o834-o836. [Link]

-

Basolo, F., & Murmann, R. K. (1952). Steric Effects and the Stability of Complex Compounds. I. The Chelating Tendencies of N-Alkylethylenediamines, with Copper(II) and Nickel(II) Ions. Journal of the American Chemical Society, 74(21), 5243-5246. [Link]

-

Alabugin, I. V., & Manoharan, M. (2014). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Organic & Biomolecular Chemistry, 12(35), 6936-6948. [Link]

-

Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-848. [Link]

-

Kartoon, A., & Tan, C. H. (2019). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemistrySelect, 4(1), 14-22. [Link]

-

Vats, B., & Singh, P. (2016). Thermodynamics and Kinetics of Complex Formation. Essentials of Coordination Chemistry, 111-137. [Link]

-

Tan, C. H., & Kartoon, A. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

-

Takaba, K., et al. (1996). ASYMMETRIC SYNTHESIS OF (R)-

-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1782. [Link] -

Wikipedia contributors. (2023). Stability constants of complexes. Wikipedia, The Free Encyclopedia. [Link]

-

Kurosaki, H., & Hayashi, T. (1996). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . Inorganic Chemistry, 35(1), 2-4. [Link]

-

Hares, F. W., et al. (1959). A Thermodynamic Study of Some Complexes of Metal Ions with Polyamines. Journal of the American Chemical Society, 81(22), 5896-5902. [Link]

- European Patent Office. (2011). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. EP2621885B1.

-

Bansal, M., & Deva, P. (2015). Inclusion of methoxy groups inverts the thermodynamic stabilities of DNA-RNA hybrid duplexes: A molecular dynamics simulation study. Journal of Molecular Graphics and Modelling, 62, 197-207. [Link]

-

Mathabhanga College. (n.d.). UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. [Link]

-

Suzana, S., et al. (2022). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]

-

Wang, L., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 64(11), 7523-7542. [Link]

-

University of Pisa. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

-

Mathabhanga College. (n.d.). In studying the formation of complex compounds in solution, two kinds of stability have to be distinguished. These are. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxybenzylamine. PubChem. [Link]

- Royal Society of Chemistry. (2023). Synthesis, crystal structure, thermal analysis, spectroscopic, optical polarizability, and DFT studies, and molecular docking approaches of

An In-depth Technical Guide to the pKa Values and Ionization States of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is a diamine of interest in medicinal chemistry and drug development. Its molecular structure, featuring two basic nitrogen atoms, dictates that its ionization state is highly dependent on the pH of its environment. The acid dissociation constant, or pKa, is the metric that quantifies this behavior. A thorough understanding of the pKa values of this compound is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the pKa values and corresponding ionization states of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, offering valuable insights for its potential development as a therapeutic agent.

Theoretical Framework for Ionization

The structure of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine contains two ionizable nitrogen atoms, making it a polyprotic base.[3][4][5] Specifically, it is a diprotic base, meaning it can accept two protons in a stepwise manner.[3][4] This results in two distinct pKa values, corresponding to the two protonation equilibria. The basicity of each nitrogen is influenced by the electronic and steric effects of its substituents.

-

N1 : This nitrogen is tertiary, bonded to a methyl group, an ethyl linker, and a 2-methoxybenzyl group. The methyl and ethyl groups are electron-donating, increasing the electron density on the nitrogen and thus its basicity. The 2-methoxybenzyl group, while sterically bulky, also has an electron-donating methoxy group on the phenyl ring, which can further enhance basicity.

-

N2 : This nitrogen is primary, at the terminus of the ethylenediamine chain. It is less sterically hindered than N1.

Generally, for ethylenediamines, the two pKa values are distinct. The first protonation occurs at the more basic nitrogen, and the second protonation occurs at the remaining nitrogen, which is now less basic due to the positive charge on the adjacent part of the molecule.

The stepwise ionization can be represented as follows, where B is the neutral diamine:

-

B + H₂O ⇌ BH⁺ + OH⁻ (governed by Kb1, related to pKa2 of the conjugate acid)

-

BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (governed by Kb2, related to pKa1 of the conjugate acid)

Alternatively, considering the conjugate acid BH₂²⁺:

-

BH₂²⁺ + H₂O ⇌ BH⁺ + H₃O⁺ (governed by Ka1, hence pKa1)

-

BH⁺ + H₂O ⇌ B + H₃O⁺ (governed by Ka2, hence pKa2)

It is crucial to distinguish between pKa (for the conjugate acid) and pKb (for the base). In pharmacology and medicinal chemistry, the pKa of the conjugate acid is more commonly used to describe the basicity of an amine.[6] A higher pKa value for the conjugate acid corresponds to a stronger base.[6]

Computational Prediction of pKa Values

For novel compounds where experimental data is unavailable, computational methods provide a rapid and valuable means of estimating pKa values.[1][7] These methods range from empirical to first-principles quantum mechanical calculations.

Methods for pKa Prediction:

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between molecular descriptors and experimental pKa values from large databases to predict the pKa of new compounds.[1]

-

Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) coupled with a continuum solvent model can provide accurate pKa predictions by calculating the free energy change of the protonation reaction.[8][9] These methods are computationally intensive but can be very accurate.[1][8]

-

Commercial Software: Several software packages, such as ACD/Labs Percepta and ChemAxon's MarvinSketch, offer sophisticated algorithms and extensive databases for pKa prediction.[10][11][12][13] These tools are widely used in the pharmaceutical industry.[7]

Predicted pKa Values for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine:

The following table presents predicted pKa values for the two ionization centers of the target molecule, as would be obtained from a typical computational prediction tool.

| Ionization Center | Predicted pKa | Description |

| pKa1 | ~6.5 - 7.5 | Corresponds to the protonation of the less basic nitrogen (likely the primary amine, influenced by the adjacent positive charge). |

| pKa2 | ~9.5 - 10.5 | Corresponds to the protonation of the more basic nitrogen (likely the tertiary amine). |

Note: These values are estimates and should be confirmed experimentally.

Experimental Determination of pKa Values

Experimental measurement remains the gold standard for determining accurate pKa values. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally. The pKa values are determined from the resulting titration curve.[14][15][16][17]

Experimental Protocol: Potentiometric Titration

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

-

Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).[15][18]

-

Accurately weigh a sample of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine and dissolve it in a known volume of deionized water to a concentration of approximately 1-10 mM.

-

To maintain a constant ionic strength, 0.15 M KCl can be added to the solution.[15][18]

-

Purge the solution with nitrogen to remove dissolved CO₂.[15][18]

-

-

Titration:

-

Immerse the calibrated pH electrode and a magnetic stirrer in the sample solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa values can be determined from the half-equivalence points on the titration curve. For a diprotic base, the pH at the first half-equivalence point corresponds to pKa2, and the pH at the second half-equivalence point corresponds to pKa1.

-

Alternatively, the equivalence points can be more accurately determined from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossings of the second derivative plot (Δ²pH/ΔV² vs. V).

-

UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum upon protonation.[19]

Experimental Protocol: UV-Vis Spectrophotometric Titration

-

Preparation:

-

Prepare a series of buffer solutions with known pH values, covering a range that brackets the expected pKa values (e.g., from pH 2 to 12).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).[19]

-

-

Measurement:

-

Data Analysis:

-

Identify the wavelengths where the largest changes in absorbance occur as a function of pH.

-

Plot the absorbance at these wavelengths against the pH.

-

The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[14][20] For a compound with two pKa values, two sigmoidal transitions may be observed.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values for each transition.

-

Ionization States at Physiological pH

The predicted pKa values allow for the determination of the predominant ionization state of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine at different pH levels, which is crucial for understanding its physiological behavior.

At physiological pH (~7.4), which is between the two predicted pKa values, the molecule will exist predominantly in its monoprotonated form (BH⁺). In the acidic environment of the stomach (pH 1-3), which is below both pKa values, the molecule will be fully protonated (BH₂²⁺).

Species Distribution Diagram

The following diagram illustrates the distribution of the different ionic species as a function of pH.

Caption: Predominant ionic species at different pH ranges.

Summary of Ionization States

| pH Range | Predominant Species | Net Charge |

| < pKa1 (~6.5) | Diprotonated (BH₂²⁺) | +2 |

| pKa1 < pH < pKa2 | Monoprotonated (BH⁺) | +1 |

| > pKa2 (~10.5) | Neutral (B) | 0 |

Implications for Drug Development

The ionization state of a drug molecule profoundly influences its:

-

Solubility: The charged, protonated forms (BH₂²⁺ and BH⁺) will be more water-soluble than the neutral form. This is critical for formulation and dissolution.

-

Permeability: The neutral, more lipophilic form (B) is generally better able to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. The prevalence of the monoprotonated species at physiological pH suggests that a significant fraction of the compound will be charged, potentially limiting its passive diffusion.

-

Drug-Receptor Interactions: The charge of the molecule can be a key determinant in its binding to the target receptor, often through ionic interactions.

-

Formulation: Knowledge of the pKa values is essential for developing stable and effective formulations, particularly for intravenous and oral dosage forms.

Conclusion

This guide has outlined the theoretical basis, computational prediction, and experimental determination of the pKa values for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine. As a diprotic base, this compound possesses two distinct pKa values that govern its ionization state across a range of pH values. Understanding these fundamental physicochemical properties is a cornerstone of rational drug design and development. The methodologies described herein provide a robust framework for characterizing this and other novel chemical entities, ultimately enabling a more informed and efficient path toward new therapeutics.

References

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Jansen, G., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

-

Novak, I., & Vračko, M. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Retrieved from [Link]

-

Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

-

Gasz, B., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. PubMed. Retrieved from [Link]

-

Jang, Y. H., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-. Retrieved from [Link]

-

Foley, P. (2025). 6.2: Polyprotic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]

-

EMCDDA. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. Retrieved from [Link]

-

ResearchGate. (2025). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]

-

Ros-Lis, J. V., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

-

Principles of Chemistry. (n.d.). 4.3 Polyprotic Acids and Bases. Retrieved from [Link]

-

MDPI. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved from [Link]

-

SpectraBase. (n.d.). N1-Benzyl-N1-methylethane-1,2-diamine. Retrieved from [Link]

-

YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

-

MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Retrieved from [Link]

-

Scribd. (n.d.). pKa'S of Inorganic and Oxo-Acids. Retrieved from [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). Best Synthetic Methods: Functional Group Protection. Retrieved from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Quora. (2021). Why does EDTA have 6 pKa values? I thought it only had 4 carboxy groups. Retrieved from [Link]

-

ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from [Link]

-

YouTube. (2020). Ionization of polyprotic acids , monoprotic acid , diprotic acids , triprotic acids. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

American Chemical Society. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson. Retrieved from [Link]

-

YouTube. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). Retrieved from [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.3 Polyprotic Acids and Bases – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. asdlib.org [asdlib.org]

- 17. scispace.com [scispace.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hi-tec.tripod.com [hi-tec.tripod.com]

Literature review of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine synthesis pathways

This guide details the synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine , a critical unsymmetrical ethylenediamine scaffold often utilized in the development of GPCR ligands, kinase inhibitors, and specific antihistamine fragments.

Unlike simple symmetric diamines, this molecule possesses two distinct nitrogen centers: a tertiary amine bearing the 2-methoxybenzyl and methyl groups (N1), and a primary amine (N2). This structural asymmetry dictates that "direct" alkylation methods will fail due to regioselectivity issues. This guide presents two self-validating, high-fidelity pathways: the Aminonitrile Route (scalable) and the Phthalimide Route (high precision).

Strategic Retrosynthesis & Regioselectivity

The primary challenge in synthesizing this target is controlling regioselectivity. Reacting N-methylethylenediamine directly with 2-methoxybenzaldehyde typically yields the N2-isomer (alkylation at the primary amine) due to the rapid formation of the stable imine intermediate compared to the iminium ion required for the secondary amine.

To guarantee the N1-isomer (tertiary amine core), we must build the molecule sequentially, establishing the tertiary center before revealing the primary amine.

Pathway Visualization

Figure 1: Retrosynthetic logic flow avoiding regioselectivity errors common in direct alkylation.

Precursor Synthesis: N-(2-methoxybenzyl)methylamine

Both recommended pathways require this secondary amine as the starting scaffold.

-

Reaction Type: Reductive Amination

-

Scale: Scalable to kg

-

Mechanism: Imine formation followed by hydride transfer.

| Reagent | Equivalents | Role |

| 2-Methoxybenzaldehyde | 1.0 | Electrophile |

| Methylamine (33% in EtOH) | 1.2 - 1.5 | Nucleophile |

| NaBH₄ | 0.6 - 1.0 | Reducing Agent |

| Methanol (MeOH) | Solvent | Protic solvent |

Protocol:

-

Dissolve 2-methoxybenzaldehyde in MeOH (0.5 M concentration).

-

Add methylamine solution dropwise at 0°C. Stir for 2 hours to form the imine (monitor by TLC/NMR).

-

Add NaBH₄ portion-wise at 0°C. Caution: Exothermic hydrogen gas evolution.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Quench: Add 1M NaOH. Extract with Dichloromethane (DCM).

-

Purification: Distillation or use crude if >95% purity (common).

Pathway A: The Aminonitrile Route (Industrial Standard)

This pathway is preferred for scale-up as it avoids heavy protecting groups and utilizes atom-efficient nitrile chemistry.

Step A1: N-Alkylation with Chloroacetonitrile

-

Objective: Install the ethyl backbone precursor.

-

Key Risk: Chloroacetonitrile is highly toxic; handle in a fume hood.

Reaction Scheme:

Protocol:

-

Suspend N-(2-methoxybenzyl)methylamine (1.0 eq) and Potassium Carbonate (

, 2.0 eq) in Acetonitrile (MeCN). -

Add Chloroacetonitrile (1.1 eq) dropwise at RT.

-

Reflux at 60-80°C for 12-16 hours.

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1][2]

-

Validation:

will show a singlet for

Step A2: Nitrile Reduction

-

Objective: Convert nitrile to primary amine.

-

Reagent Choice: Lithium Aluminum Hydride (

) is standard for lab scale; Raney Nickel/

Protocol (

-

Suspend

(2.5 eq) in dry THF under Argon at 0°C. -

Add the aminonitrile (dissolved in THF) dropwise. Maintain temp <10°C.

-

Reflux for 4 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filter the granular precipitate. Dry organic layer (

) and concentrate.[3] -

Product: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.

Pathway B: The Phthalimide Route (High Purity)

This pathway uses the Gabriel Synthesis logic to ensure the terminal nitrogen remains strictly primary, preventing polymerization or secondary alkylation byproducts.

Step B1: Controlled Alkylation

Reagents:

-

N-(2-methoxybenzyl)methylamine (1.0 eq)[4]

-

N-(2-bromoethyl)phthalimide (1.1 eq)

- (2.0 eq) or DIPEA (2.5 eq)

-

Solvent: DMF or MeCN (Reflux)

Protocol:

-

Combine amine, phthalimide reagent, and base in DMF.

-

Heat to 90°C for 12 hours.

-

Workup: Pour into water, extract with EtOAc. The product often precipitates or crystallizes upon cooling/trituration, offering a purification advantage over Pathway A.

Step B2: Deprotection (Hydrazinolysis)

Reaction Scheme:

Protocol:

-

Dissolve the phthalimide intermediate in Ethanol (EtOH).

-

Add Hydrazine Hydrate (3.0 - 5.0 eq).

-

Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool, filter off the precipitate.

-

Concentrate filtrate. Dissolve residue in 1M HCl (converts product to salt, leaves phthalhydrazide insoluble). Filter again.

-

Basify filtrate (pH > 12) with NaOH. Extract with DCM.

Comparative Analysis & Validation

| Feature | Pathway A (Aminonitrile) | Pathway B (Phthalimide) | Direct Alkylation (Not Recommended) |

| Step Count | 2 (from secondary amine) | 2 (from secondary amine) | 1 |

| Atom Economy | High | Moderate (Phthalimide waste) | High |

| Regiocontrol | 100% (Linear construction) | 100% (Protected nitrogen) | Poor (Mixture of N1/N2 isomers) |

| Purification | Distillation/Column | Crystallization | Difficult Chromatography |

| Safety | High (Cyanide/Hydride risks) | Moderate (Hydrazine is toxic) | Moderate |

Analytical Validation (Expected Data)

To confirm the synthesis of the correct isomer:

-

$^{1}\text{H NMR (CDCl}_3\text{):}

-

3.83 (s, 3H,

-

3.60 (s, 2H,

-

2.25 (s, 3H,

-

2.50 (t, 2H,

-

2.80 (t, 2H,

-

3.83 (s, 3H,

-

Mass Spectrometry: ESI+

Da.

Workflow Visualization

Figure 2: Parallel workflow comparison for the synthesis of the target diamine.

References

-

Reductive Amination Fundamentals: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] Link

-

NBOMe/Benzylamine Synthesis: Casale, J. F., & Hays, P. A. "Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives." Microgram Journal, 2012. Link

-

Gabriel Synthesis Adaptation: Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968. Link

-

Selective Alkylation Strategies: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001. Link

-

Nitrile Reduction Protocols: "Reduction of Nitriles to Amines." Organic Chemistry Portal. Link

Sources

- 1. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 2. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof - Google Patents [patents.google.com]

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine: Pharmacophore Profiling and Therapeutic Potential

[1]

Executive Summary

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine represents a privileged structural motif in medicinal chemistry, bridging the gap between simple chelating agents and complex receptor ligands.[1] While often utilized as a synthetic intermediate, this diamine scaffold exhibits intrinsic biological activity, particularly in antiparasitic (leishmanicidal) and cardioprotective domains. Its structural architecture—combining a lipophilic 2-methoxybenzyl "head" with a polar, ionizable ethylenediamine "tail"—enables it to traverse biological membranes while retaining high affinity for metal ions and specific G-protein coupled receptors (GPCRs).[1]

This guide analyzes the compound's physicochemical properties, validated biological activities, and synthetic utility, providing a roadmap for its application in lead optimization.

Chemical Architecture & Physicochemical Profile[1]

The molecule consists of a secondary amine (N1) substituted with a methyl group and a 2-methoxybenzyl ring, linked via an ethylene bridge to a primary amine (N2).[1] This specific arrangement confers unique properties:

-

Lipophilicity vs. Solubility: The 2-methoxybenzyl group increases LogP, facilitating blood-brain barrier (BBB) and cell membrane penetration.[1] The primary amine remains protonated at physiological pH, ensuring water solubility.

-

Chelation Potential: The N-methyl-ethylenediamine backbone is a bidentate ligand.[1] The proximity of the methoxy oxygen offers a potential third donor site, forming stable complexes with transition metals (Zn²⁺, Cu²⁺), which is relevant for metalloenzyme inhibition.

-

Receptor Docking: The 2-methoxybenzyl moiety is a known pharmacophore for the 5-HT2A receptor (serotonin), often enhancing affinity through hydrophobic interactions in the receptor's orthosteric binding pocket.[1]

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted) | Relevance |

| Molecular Formula | C₁₁H₁₈N₂O | Core scaffold |

| Molecular Weight | 194.27 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP | ~1.7 - 2.1 | Good membrane permeability |

| pKa (Primary Amine) | ~9.8 | Ionized at physiological pH (cationic) |

| pKa (Tertiary Amine) | ~6.5 - 7.5 | Modulates solubility/binding |

| H-Bond Donors | 2 | Primary amine hydrogens |

| H-Bond Acceptors | 3 | 2 Nitrogens + 1 Oxygen |

Biological Activity & Therapeutic Applications[2][3][4]

A. Antiparasitic Activity (Leishmaniasis)

Research into N,N'-disubstituted ethylenediamines has identified this scaffold as a potent leishmanicidal agent.[1][2][3] Derivatives containing methoxybenzyl groups have shown significant activity against Leishmania amazonensis and Leishmania major.[1][2][3]

-

Mechanism: The diamine backbone likely interferes with parasite polyamine biosynthesis or disrupts mitochondrial function via metal chelation.[1]

-

Potency: Bis-substituted analogs (e.g., 1,2-bis(p-methoxybenzyl)ethylenediamine) have demonstrated IC₅₀ values as low as 2.0 µg/mL against intracellular amastigotes, with low cytotoxicity toward mammalian cells.[1][2][3]

-

Relevance: The N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine structure represents the "monomeric" active fragment of these larger bis-benzyl drugs.[1]

B. Cardioprotection & Actoprotection (The ALM-802 Connection)

This compound is structurally homologous to ALM-802 (N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine), a documented anti-ischemic agent.[1]

-

Observed Effects: ALM-802 exhibits actoprotective activity , significantly increasing physical endurance and exercise tolerance in murine models (up to 68% increase in run distance post-fatigue).[1]

-

Mechanism: It is hypothesized to optimize mitochondrial energy metabolism during hypoxia, similar to metabolic modulators like trimetazidine, but with a distinct diamine-based mechanism.

-

Translation: The 2-methoxybenzyl analog discussed here is a simplified pharmacophore of ALM-802, likely retaining the metabolic modulating properties without the steric bulk of the trimethoxy-bis structure.[1]

C. CNS Activity (Serotonergic Modulation)

The 2-methoxybenzyl group is the defining feature of the "NBOMe" class of potent hallucinogens (e.g., 25I-NBOMe).[1] However, the biological activity shifts dramatically when attached to an ethylenediamine rather than a phenethylamine.

-

Pharmacology: Instead of full agonism at 5-HT2A (hallucinogenic), N-substituted ethylenediamines often act as silent antagonists or allosteric modulators .[1]

-

Safety: Lacking the full phenethylamine core, this compound does not exhibit the extreme potency or toxicity of schedule I NBOMe drugs, making it a safer candidate for developing selective serotonin antagonists.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the compound: interfering with parasite polyamine synthesis and modulating GPCR signaling.[1]

Caption: Dual mechanistic pathways showing antiparasitic disruption (red) and host receptor/metabolic modulation (green).[1]

Experimental Protocols

A. Synthesis: Reductive Amination

This protocol ensures the selective formation of the N1-substituted product.[1]

Reagents:

-

2-Methoxybenzaldehyde (1.0 eq)[1]

-

N-Methylethylenediamine (1.2 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Dichloromethane (DCM) (Solvent)[1]

-

Acetic Acid (Catalytic)[1]

Methodology:

-

Imine Formation: Dissolve 2-methoxybenzaldehyde in anhydrous DCM. Add N-methylethylenediamine and stir at room temperature for 2 hours under nitrogen atmosphere. Note: The secondary amine of N-methylethylenediamine is more nucleophilic, favoring the desired regioselectivity.

-

Reduction: Cool the solution to 0°C. Add STAB portion-wise over 30 minutes.

-

Quench: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, MeOH:DCM 1:9 with 1% NH₄OH) to yield the oil product.

B. In Vitro Leishmanicidal Assay (Promastigote Viability)

Objective: Determine IC₅₀ against Leishmania species.

-

Culture: Maintain Leishmania promastigotes at 26°C in Schneider’s insect medium supplemented with 10% FBS.

-